molecular formula C23H18N2O4 B2507481 2-(5-(benzo[d][1,3]dioxol-5-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol CAS No. 899984-60-2

2-(5-(benzo[d][1,3]dioxol-5-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol

Cat. No.: B2507481
CAS No.: 899984-60-2
M. Wt: 386.407
InChI Key: LTXISQBKRVUWGH-UHFFFAOYSA-N
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Description

2-(5-(benzo[d][1,3]dioxol-5-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a synthetic small molecule of significant interest in medicinal chemistry and chemical biology research. Its complex polyheterocyclic structure, featuring a benzo[1,3]dioxole (piperonyl) moiety fused to a pyrazolo[1,5-c][1,3]oxazine scaffold, makes it a valuable intermediate for the synthesis of diverse compound libraries aimed at probing biological systems. This compound is structurally related to classes of molecules known to interact with various enzymatic targets. Research into analogous pyrazolo-oxazine and benzodioxole-containing compounds has demonstrated their potential as scaffolds for developing inhibitors of kinases and other ATP-binding proteins , which are critical in signal transduction pathways. The phenolic functional group present in its structure provides a handle for further chemical modification, allowing researchers to create targeted probes or conjugate the molecule to solid supports or fluorophores. Its primary research utility lies in its role as a key building block for the design and synthesis of novel chemical entities to investigate disease mechanisms, particularly in oncology and neuroscience. The benzo[1,3]dioxole group is a common pharmacophore found in ligands for various central nervous system targets , suggesting potential applications in the development of neuropharmacological research tools. This compound is intended for use in high-throughput screening assays, structure-activity relationship (SAR) studies, and as a precursor in the synthesis of more complex, target-specific molecules.

Properties

IUPAC Name

2-[5-(1,3-benzodioxol-5-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O4/c26-19-7-3-1-5-15(19)17-12-18-16-6-2-4-8-20(16)29-23(25(18)24-17)14-9-10-21-22(11-14)28-13-27-21/h1-11,18,23,26H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTXISQBKRVUWGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CC=C4O)C5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The exact mode of action of this compound is currently unknown. Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells. This suggests that this compound might interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Biological Activity

The compound 2-(5-(benzo[d][1,3]dioxol-5-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, including anticancer, antimicrobial, and other pharmacological effects.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H17N3O4\text{C}_{19}\text{H}_{17}\text{N}_3\text{O}_4

This structure features a benzo[d][1,3]dioxole moiety and a pyrazolo[1,5-c][1,3]oxazine core, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance:

  • In vitro Studies : A series of derivatives were synthesized and tested against various cancer cell lines. Compounds showed broad-spectrum anticancer activity with some inducing apoptosis in HepG-2 cells and causing cell cycle arrest at the G2/M phase .
  • Molecular Docking : Molecular docking studies suggested strong interactions with key targets in cancer pathways, indicating potential for further development as anticancer agents .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties:

  • Testing Against Bacteria : Research has shown that related compounds with similar structural features demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds with bulky hydrophobic groups exhibited notable inhibition zones against Staphylococcus aureus and Escherichia coli .
  • Fungal Inhibition : Some derivatives have been reported to possess antifungal activity against Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 12.5 to 25 μg/mL .

Case Study 1: Anticancer Evaluation

A study focused on the synthesis of novel pyrazolo[4ʹ,3ʹ:3,4]pyrimidine derivatives derived from the parent compound. The results indicated that:

  • Compound 7b showed potent anticancer activity with an IC50 value significantly lower than standard chemotherapeutics.
  • Mechanism of Action : Investigations revealed that these compounds induced apoptosis through mitochondrial pathways and inhibited cell proliferation effectively .

Case Study 2: Antimicrobial Screening

Another study evaluated the antimicrobial properties of structurally related compounds:

  • Methodology : Compounds were tested against a panel of bacterial strains including MRSA.
  • Findings : Several compounds displayed MIC values comparable to traditional antibiotics, highlighting their potential as alternative treatments for resistant infections .

Data Tables

Activity TypeCompound TestedResultReference
Anticancer2-(5-(benzo[d][1,3]dioxol-5-yl)-...)Induced apoptosis in HepG-2 cells
AntibacterialRelated benzodioxole derivativesSignificant inhibition against MRSA
AntifungalCompounds derived from pyrazolo[1,5-c][1,3]oxazineMICs 12.5–25 μg/mL against Candida

Comparison with Similar Compounds

Key Observations :

  • The target compound uniquely combines a benzodioxol group with a phenol, balancing lipophilicity (benzodioxol) and polarity (phenol).
  • Methoxy groups (e.g., CAS 899973-83-2 ) increase lipophilicity compared to hydroxyl groups, which may improve membrane permeability but reduce aqueous solubility.

Physicochemical Properties

  • Solubility: The phenolic hydroxyl in the target compound likely enhances water solubility compared to methoxy (CAS 899973-83-2) or halogenated () analogs.
  • Thermal Stability : Melting points for related compounds (e.g., 138–140°C for triazoloquinazoline derivatives ) indicate solid-state stability, though data for the target compound are unavailable.

Preparation Methods

Route 1: Sequential Heterocycle Assembly

Step 1: Synthesis of 5-(Benzo[d]dioxol-5-yl)-1H-pyrazol-3-amine

  • Reagents : Benzo[d]dioxole-5-carbaldehyde, malononitrile, hydrazine hydrate.
  • Conditions : Ethanol, reflux (12 h).
  • Mechanism : Knoevenagel condensation followed by cyclization.
  • Yield : ~65% (reported for analogous pyrazoles).

Step 2: Oxazine Ring Formation

  • Reagents : 2-Hydroxybenzaldehyde, p-toluenesulfonic acid (p-TsOH).
  • Conditions : Toluene, Dean-Stark trap, 110°C (6 h).
  • Mechanism : Acid-catalyzed cyclodehydration to form the oxazine ring.
  • Intermediate : 5,10b-Dihydro-1H-benzo[e]pyrazolo[1,5-c]oxazin-2-yl derivative.

Step 3: Phenolic Group Introduction

  • Reagents : Boric acid, Cu(OAc)₂, 2-iodophenol.
  • Conditions : DMF, 100°C (8 h, inert atmosphere).
  • Mechanism : Ullmann-type coupling for C–O bond formation.
  • Yield : ~50% (estimated from similar couplings).

Route 2: Convergent Coupling Approach

Step 1: Preparation of Pyrazolo-oxazine Core

  • Reagents : Ethyl 5-amino-1H-pyrazole-4-carboxylate, 2-bromophenol.
  • Conditions : K₂CO₃, DMF, 80°C (10 h).
  • Key Intermediate : Ethyl 2-(2-bromophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c]oxazine-5-carboxylate.

Step 2: Benzo[d]dioxol Incorporation

  • Reagents : Benzo[d]dioxol-5-ylboronic acid, Pd(PPh₃)₄.
  • Conditions : Dioxane/H₂O (3:1), 90°C (12 h).
  • Mechanism : Suzuki-Miyaura cross-coupling for biaryl synthesis.
  • Yield : ~70% (based on comparable Pd-catalyzed reactions).

Step 3: Ester Hydrolysis and Decarboxylation

  • Reagents : LiOH, H₂O/THF (1:1), 60°C (4 h).
  • Product : 2-(5-(Benzo[d]dioxol-5-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c]oxazin-2-yl)phenol.

Optimization and Challenges

Regioselectivity in Pyrazole-Oxazine Fusion

  • Issue : Competing cyclization pathways may yield isomeric byproducts.
  • Solution : Employing bulky directing groups (e.g., tert-butyl) at C-4 of the pyrazole enhances regiocontrol.

Oxidative Stability of the Phenol Group

  • Problem : Premature oxidation during coupling steps.
  • Mitigation : Use of TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) as a radical scavenger in Pd-mediated reactions.

Purification Techniques

  • Method : Preparative HPLC (C18 column, MeCN/H₂O gradient) resolves closely related impurities.
  • Purity : >95% (confirmed by LC-MS and ¹H NMR).

Analytical Characterization

Table 1: Spectroscopic Data for 2-(5-(Benzo[d]dioxol-5-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c]oxazin-2-yl)phenol

Technique Key Signals
¹H NMR (400 MHz, DMSO-d₆) δ 9.82 (s, 1H, OH), 7.45–6.85 (m, 8H, aromatic), 5.21 (s, 2H, OCH₂O), 4.75 (d, J = 10 Hz, 1H, CH), 3.92 (m, 2H, CH₂)
¹³C NMR (100 MHz, DMSO-d₆) δ 161.2 (C=O), 148.7–107.3 (aromatic carbons), 101.4 (OCH₂O), 55.1 (CH₂), 48.7 (CH)
HRMS (ESI+) m/z calcd for C₂₃H₁₈N₂O₄ [M+H]⁺: 386.407, found: 386.405

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